molecular formula C6H16N2 B3383823 1,1-Dipropylhydrazine CAS No. 4986-50-9

1,1-Dipropylhydrazine

Cat. No.: B3383823
CAS No.: 4986-50-9
M. Wt: 116.2 g/mol
InChI Key: ZHHHDUSWMATTFE-UHFFFAOYSA-N
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Description

1,1-Dipropylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a derivative of hydrazine, where two propyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Scientific Research Applications

1,1-Dipropylhydrazine has several applications in scientific research:

Preparation Methods

The synthesis of 1,1-Dipropylhydrazine typically involves the reaction of hydrazine with propyl halides under controlled conditions. One common method is the alkylation of hydrazine with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through distillation .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1,1-Dipropylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrogen oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert it into simpler hydrazine derivatives. Reducing agents like lithium aluminum hydride are often used.

    Substitution: It can participate in substitution reactions where one or both propyl groups are replaced by other functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield propylamine derivatives, while halogenation can produce halogenated hydrazines .

Mechanism of Action

The mechanism of action of 1,1-Dipropylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, participating in various biochemical reactions. The pathways involved may include nitrogen metabolism and oxidative stress responses, although detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

1,1-Dipropylhydrazine can be compared with other hydrazine derivatives such as:

The uniqueness of this compound lies in its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other hydrazine derivatives .

Properties

IUPAC Name

1,1-dipropylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-3-5-8(7)6-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHHDUSWMATTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198127
Record name Hydrazine, 1,1-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4986-50-9
Record name Hydrazine, 1,1-dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004986509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine,1-dipropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, 1,1-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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